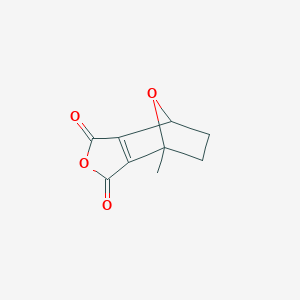
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is a complex organic compound with a unique structure that includes an epoxy group and a tetrahydroisobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphthalic anhydride and an appropriate epoxidizing agent.
Epoxidation Reaction: The key step in the synthesis is the epoxidation of the double bond in the tetrahydroisobenzofuran ring. This can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Scientific Research Applications
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: This compound shares a similar core structure but lacks the methyl and epoxy groups.
Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-: This compound has a similar tetrahydrobenzofuran ring but differs in the substitution pattern.
Uniqueness
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is unique due to the presence of both a methyl group and an epoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90887-48-2 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-2(6)-ene-3,5-dione |
InChI |
InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4H,2-3H2,1H3 |
InChI Key |
AIXWPYMQYNYHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)C3=C2C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


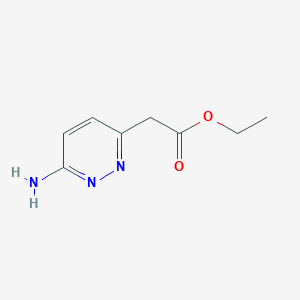
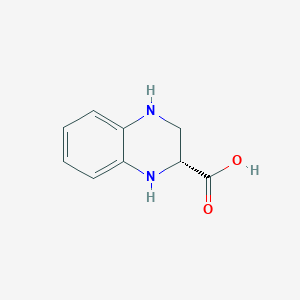
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
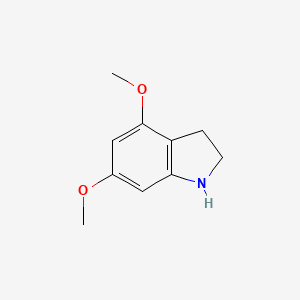
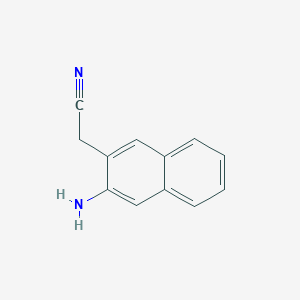

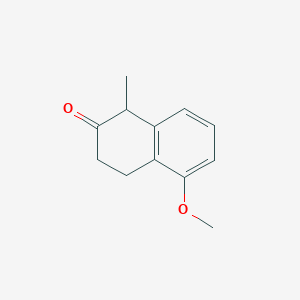
![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

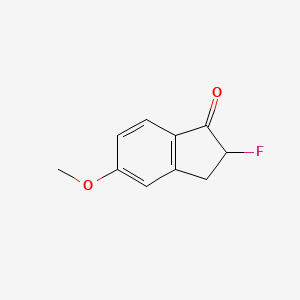

![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)

